

"2-Phenyl-1-(pyridin-2-yl)ethanone" spectroscopic data (NMR, IR, MS).

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Phenyl-1-(pyridin-2-yl)ethanone

Cat. No.: B1582911

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **2-Phenyl-1-(pyridin-2-yl)ethanone**

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for **2-Phenyl-1-(pyridin-2-yl)ethanone** (CAS No: 27049-45-2), a significant heterocyclic ketone in synthetic chemistry. With the molecular formula $C_{13}H_{11}NO$ and a molecular weight of 197.23 g/mol, this compound serves as a valuable building block for more complex molecular architectures.^[1] This document, intended for researchers and drug development professionals, synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a detailed structural elucidation. The guide explains the causal relationships behind spectral features and provides validated protocols for data acquisition, ensuring scientific integrity and practical utility.

Molecular Structure and Overview

2-Phenyl-1-(pyridin-2-yl)ethanone features a central ketone group linking a phenyl ring and a pyridine ring via a methylene bridge. This unique arrangement of an aromatic system, a heteroaromatic system, and a reactive carbonyl functional group makes it a versatile intermediate in organic synthesis.^[1] Understanding its precise structure through spectroscopic methods is paramount for its application in further chemical transformations.

Figure 1: Chemical structure of **2-Phenyl-1-(pyridin-2-yl)ethanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ^1H and ^{13}C NMR spectra of **2-Phenyl-1-(pyridin-2-yl)ethanone** show distinct signals corresponding to the phenyl, pyridyl, and methylene protons and carbons.

^1H NMR Spectroscopy

The proton NMR spectrum is characterized by signals in the aromatic region for the pyridine and phenyl rings and a key singlet for the methylene bridge. The proton on the C6 position of the pyridine ring is expected to be the most deshielded due to the anisotropic effect of the carbonyl group and the inductive effect of the adjacent nitrogen atom.

Table 1: Predicted ^1H NMR Chemical Shifts (in CDCl_3 , 400 MHz)

Protons	Predicted δ (ppm)	Multiplicity	Integration	Assignment
Pyridyl-H6	8.65 - 8.75	d	1H	Proton ortho to N and adjacent to C=O
Pyridyl-H4	7.90 - 8.00	d	1H	Proton para to N
Pyridyl-H3/H5	7.40 - 7.80	m	2H	Remaining pyridyl protons
Phenyl-H	7.20 - 7.40	m	5H	Protons on the phenyl ring
Methylene (-CH ₂ -)	4.30 - 4.40	s	2H	Protons between the two rings

Rationale: The chemical shifts are predicted based on analogous structures like 2-phenylpyridine and substituted pyridines.^[2] The downfield shift of pyridyl protons compared to phenyl protons is due to the electron-withdrawing nature of the nitrogen atom.

^{13}C NMR Spectroscopy

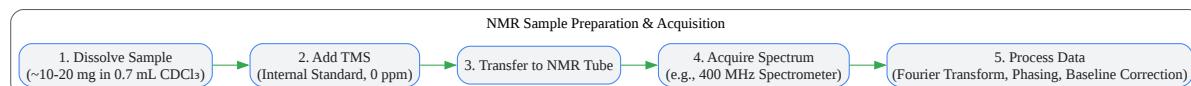

The ^{13}C NMR spectrum is defined by the highly deshielded carbonyl carbon signal appearing well above 190 ppm. The carbons of the pyridine ring also exhibit characteristic shifts influenced by the nitrogen atom.

Table 2: Predicted ^{13}C NMR Chemical Shifts (in CDCl_3 , 100 MHz)

Carbon	Predicted δ (ppm)	Assignment
C=O	195.0 - 200.0	Ketone Carbonyl
Pyridyl-C2	153.0 - 155.0	Carbon attached to C=O
Pyridyl-C6	149.0 - 150.0	Carbon ortho to N
Pyridyl-C4	136.0 - 137.0	Carbon para to N
Phenyl-C1' (ipso)	134.0 - 135.0	Carbon attached to $-\text{CH}_2-$
Phenyl-C2'/C3'/C4'	126.0 - 130.0	Remaining phenyl carbons
Pyridyl-C3/C5	121.0 - 127.0	Remaining pyridyl carbons
$-\text{CH}_2-$	45.0 - 48.0	Methylene Carbon

Rationale: Carbonyl carbons in aromatic ketones typically resonate in the 190-200 ppm range. The positions of the pyridine carbons are influenced by their proximity to the electronegative nitrogen atom, causing significant deshielding, particularly at the C2 and C6 positions.

Experimental Protocol: NMR Data Acquisition

[Click to download full resolution via product page](#)

Figure 2: Standard workflow for acquiring NMR spectra.

- Sample Preparation: Accurately weigh 10-20 mg of **2-Phenyl-1-(pyridin-2-yl)ethanone** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift calibration ($\delta = 0.00$ ppm).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ^1H and ^{13}C spectra on a 400 MHz (or higher) spectrometer.
- Data Processing: Process the resulting Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration (for ^1H NMR).

Infrared (IR) Spectroscopy

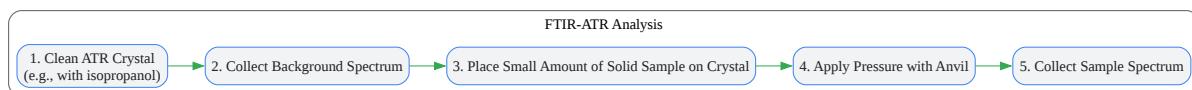

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **2-Phenyl-1-(pyridin-2-yl)ethanone** is dominated by a strong absorption from the ketone carbonyl group.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Vibration	Functional Group
3050 - 3100	Medium-Weak	C-H Stretch	Aromatic (Phenyl & Pyridyl)
2900 - 2950	Weak	C-H Stretch	Aliphatic (-CH ₂ -)
1690 - 1710	Strong	C=O Stretch	Aryl Ketone
1570 - 1600	Medium-Strong	C=C & C=N Stretch	Aromatic & Pyridine Ring
1450 - 1490	Medium	C=C Stretch	Aromatic Ring
700 - 800	Strong	C-H Bend	Out-of-plane bending for Ar-H

Rationale: The key diagnostic peak is the strong C=O stretch around 1700 cm^{-1} . Its position indicates conjugation with the pyridine ring. The presence of both aromatic and aliphatic C-H stretches confirms the overall structure. Data is inferred from general values for aromatic ketones and pyridine derivatives.[3]

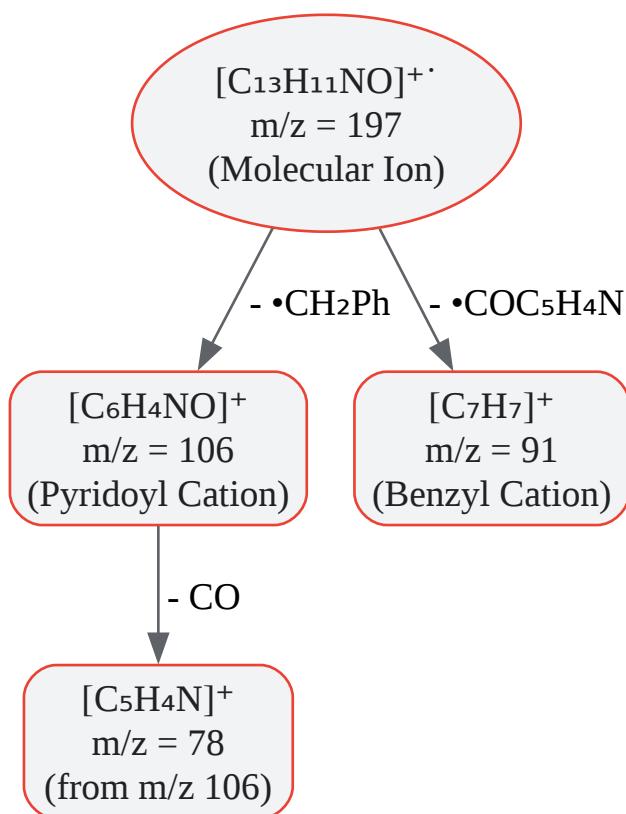
Experimental Protocol: IR Spectrum Acquisition (ATR)

[Click to download full resolution via product page](#)

Figure 3: Workflow for Attenuated Total Reflectance (ATR) IR analysis.

- Instrument Preparation: Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
- Background Scan: Perform a background scan to account for atmospheric CO_2 and H_2O .
- Sample Application: Place a small amount of the solid **2-Phenyl-1-(pyridin-2-yl)ethanone** powder directly onto the ATR crystal.
- Data Collection: Apply pressure using the anvil and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)


Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **2-Phenyl-1-(pyridin-2-yl)ethanone**, the molecular ion peak (M^+) is expected at an m/z corresponding to its molecular weight (197.23).[4]

Fragmentation Analysis

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The most prominent cleavage is the alpha-cleavage adjacent to the carbonyl group, which is a highly favorable process.

Key Predicted Fragments:

- Molecular Ion $[M]^+$: m/z = 197
- $[M-C_7H_7]^+$ (Pyridoyl cation): m/z = 106 ($C_6H_4NO^+$)
- $[C_7H_7]^+$ (Benzyl/Tropylium cation): m/z = 91
- $[C_5H_4N]^+$ (Pyridyl cation): m/z = 78

[Click to download full resolution via product page](#)

Figure 4: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol: MS Data Acquisition (GC-MS)

- Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate (approx. 1 mg/mL).
- GC Separation: Inject a small volume (e.g., 1 μ L) into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms) to ensure sample purity before it enters the mass spectrometer.
- Ionization: Use a standard Electron Ionization (EI) source at 70 eV.
- Mass Analysis: Scan a mass range from m/z 40 to 300 to detect the molecular ion and all significant fragments.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural confirmation of **2-Phenyl-1-(pyridin-2-yl)ethanone**. The ^1H and ^{13}C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key ketone and aromatic functional groups, and mass spectrometry validates the molecular weight and reveals predictable fragmentation patterns. This comprehensive spectroscopic dataset serves as an essential reference for researchers utilizing this compound in synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Pyridine, 2-phenyl- [\[webbook.nist.gov\]](http://webbook.nist.gov)
- 4. spectratabase.com [spectratabase.com]
- To cite this document: BenchChem. ["2-Phenyl-1-(pyridin-2-yl)ethanone" spectroscopic data (NMR, IR, MS).]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1582911#2-phenyl-1-pyridin-2-yl-ethanone-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com